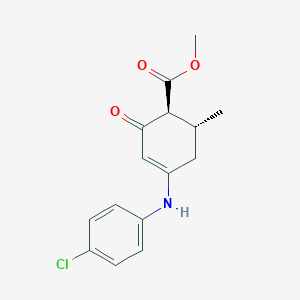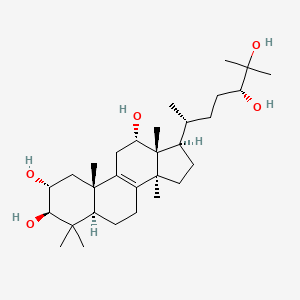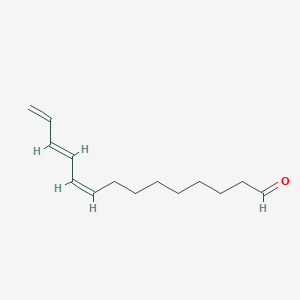
Sanguiin H-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sanguiin H-6 is a naturally occurring ellagitannin, a type of polyphenolic compound. It is found in various plants, particularly in the Rosaceae family, such as the great burnet (Sanguisorba officinalis), strawberries (Fragaria × ananassa), and Rubus species like red raspberries (Rubus idaeus) and cloudberries (Rubus chamaemorus) . This compound is known for its potent antioxidant properties and contributes significantly to the antioxidant activity of raspberries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sanguiin H-6 is typically isolated from natural sources rather than synthesized due to its complex structure. The isolation process involves extracting the compound from plant materials using solvents like methanol or ethanol, followed by purification steps such as liquid-liquid extraction, column chromatography, and high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound is not common due to the complexity and cost associated with its extraction and purification. Most of the available this compound is obtained from natural sources, particularly from berries and other plants in the Rosaceae family .
Chemical Reactions Analysis
Types of Reactions
Sanguiin H-6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Hydrolysis: The compound can be hydrolyzed to release ellagic acid and other phenolic compounds.
Complexation: This compound can form complexes with metal ions, which may affect its stability and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.
Complexation: Metal salts such as ferric chloride can be used to study the complexation behavior of this compound.
Major Products Formed
Oxidation: Quinones and other oxidation products.
Hydrolysis: Ellagic acid and other phenolic compounds.
Complexation: Metal complexes with varying stability and reactivity.
Scientific Research Applications
Sanguiin H-6 has a wide range of scientific research applications, including:
Chemistry: Studied for its antioxidant properties and potential as a natural preservative.
Biology: Investigated for its role in plant defense mechanisms and interactions with other biomolecules.
Medicine: Explored for its antimicrobial, antiviral, anticancer, anti-inflammatory, and osteoclastogenesis inhibitory activities.
Industry: Potential use in food and cosmetic industries as a natural antioxidant and preservative.
Mechanism of Action
Sanguiin H-6 exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Antimicrobial and Antiviral Activity: Inhibits the growth of bacteria and viruses by interfering with their metabolic processes and replication.
Anticancer Activity: Induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation.
Anti-inflammatory Activity: Reduces inflammation by modulating the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Sanguiin H-6 is unique among ellagitannins due to its specific structure and biological activities. Similar compounds include:
Casuarictin: A monomeric ellagitannin that forms the dimeric structure of this compound.
Lambertianin C: Another dimeric ellagitannin found in Rubus species with similar antioxidant and antimicrobial properties.
Ellagic Acid: A hydrolysis product of ellagitannins with potent antioxidant and anticancer activities.
This compound stands out due to its higher molecular weight and more complex structure, which contribute to its unique biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C82H54O52 |
|---|---|
Molecular Weight |
1871.3 g/mol |
IUPAC Name |
[(1R,2S,19R,20R,22R)-36-[5-[[(1R,2S,19R,20S,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32(37),33,35-dodecaen-20-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C82H54O52/c83-23-1-14(2-24(84)45(23)93)71(112)133-81-70-68(130-77(118)20-9-30(90)50(98)57(105)39(20)41-22(79(120)132-70)11-32(92)52(100)59(41)107)65-35(126-81)13-123-74(115)17-6-27(87)53(101)60(108)42(17)43-44(80(121)128-65)66(63(111)62(110)61(43)109)124-33-4-15(3-25(85)46(33)94)72(113)134-82-69-67(129-76(117)19-8-29(89)49(97)56(104)38(19)40-21(78(119)131-69)10-31(91)51(99)58(40)106)64-34(125-82)12-122-73(114)16-5-26(86)47(95)54(102)36(16)37-18(75(116)127-64)7-28(88)48(96)55(37)103/h1-11,34-35,64-65,67-70,81-111H,12-13H2/t34-,35-,64-,65-,67+,68+,69-,70-,81-,82+/m1/s1 |
InChI Key |
FFZOOOCGCNFHAQ-GWOIDVGPSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]3[C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)OC5=C(C(=C(C6=C5C(=O)O[C@@H]7[C@@H](COC(=O)C8=CC(=C(C(=C86)O)O)O)O[C@@H]([C@H]9[C@H]7OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O9)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O3)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |
Canonical SMILES |
C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4)OC5=C(C(=C(C6=C5C(=O)OC7C(COC(=O)C8=CC(=C(C(=C86)O)O)O)OC(C9C7OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O9)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O3)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |
Synonyms |
sanguiin H 6 sanguiin H-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2E,4Z)-8-[(3aS,4S,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2-hydroxy-5-methyl-6-oxoocta-2,4-dienoic acid](/img/structure/B1256077.png)





![(7S,9R)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B1256087.png)





